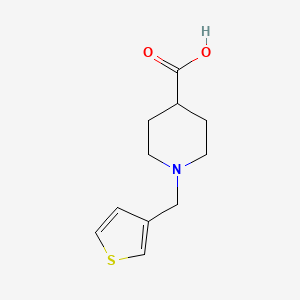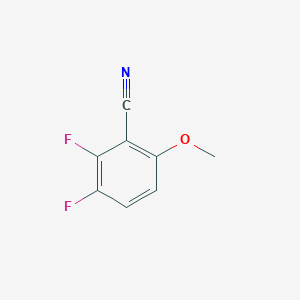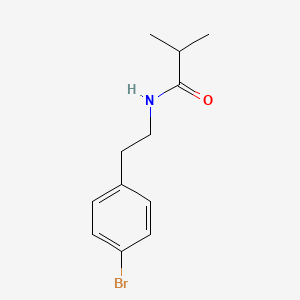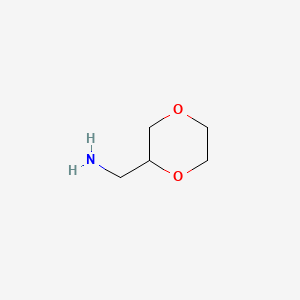
5-(2-Naphthyl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
The compound “5-(2-Naphthyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Naphthyl groups are derived from naphthalene and have the formula C10H7, resembling a benzene ring fused to a cyclopentadiene .
Molecular Structure Analysis
The molecular structure of “5-(2-Naphthyl)-1H-pyrazol-3-amine” would likely consist of a pyrazole ring attached to a naphthyl group at the 5-position and an amine group at the 3-position .Chemical Reactions Analysis
Pyrazole compounds are known to participate in various chemical reactions, often serving as precursors to carbenes and involved in cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Naphthyl)-1H-pyrazol-3-amine” would depend on its specific molecular structure. For instance, naphthyl groups are generally lipophilic and may increase the lipophilicity of the compound .Applications De Recherche Scientifique
Organic Synthesis
This compound can serve as an important raw material and intermediate in organic synthesis . Organic synthesis is a method of constructing complex organic molecules by connecting together simpler molecules. This process is fundamental to the production of many man-made chemicals, including pharmaceuticals, plastics, and dyes.
Pharmaceuticals
The compound could potentially be used in the development of new pharmaceuticals . The naphthalene moiety in its structure is known to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . These properties make it a valuable candidate for drug discovery and development.
Agrochemicals
Agrochemicals are substances used to help manage an agricultural ecosystem or micro-organisms in the farming area. Given its potential antimicrobial and anti-protozoal activities , this compound could be used in the development of new agrochemicals to protect crops from pests and diseases .
Dye Manufacturing
The compound could be used in the manufacturing of dyes . Naphthalene derivatives are often used in the production of dyes due to their ability to produce a variety of colors.
Biological Sensing
Naphthalene derivatives have been intensively explored for a number of applications such as sensing due to their outstanding photophysical properties . Therefore, “5-(2-Naphthyl)-1H-pyrazol-3-amine” could potentially be used in the development of new biological sensors.
Catalysis
Porphyrins and porphyrin derivatives have been intensively explored for a number of applications such as catalysis due to their outstanding photophysical properties . Given the structural similarity between naphthalene and porphyrin compounds, “5-(2-Naphthyl)-1H-pyrazol-3-amine” could potentially be used in catalytic applications.
Mécanisme D'action
Target of Action
The primary target of 5-(2-Naphthyl)-1H-pyrazol-3-amine is the Gonadotropin-releasing hormone receptor (GNRHR) . This receptor mediates the action of Gonadotropin-releasing hormone (GnRH) to stimulate the secretion of the gonadotropic hormones luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Mode of Action
The compound interacts with its target, the GNRHR, by association with G-proteins that activate a phosphatidylinositol-calcium second messenger system . This interaction results in changes in the cellular activity, leading to the secretion of LH and FSH.
Biochemical Pathways
The compound affects the GnRH signaling pathway, which plays a crucial role in the regulation of reproduction . The downstream effects of this pathway include the regulation of gonadotropin release, which influences various reproductive processes.
Pharmacokinetics
Similar compounds have shown a median t max of 50–72 h and a mean apparent terminal T 1/2 of 34–57 h . The bioavailability of such compounds is often influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its influence on the GnRH signaling pathway. By interacting with the GNRHR, the compound can stimulate the secretion of LH and FSH, which are key hormones in the regulation of reproductive processes .
Orientations Futures
Propriétés
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCDCBGMJMROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395971 | |
| Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Naphthyl)-1H-pyrazol-3-amine | |
CAS RN |
209224-90-8 | |
| Record name | 5-(2-Naphthalenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209224-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)
![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)


![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)
![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)
